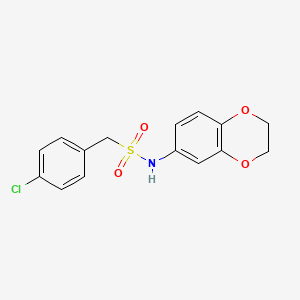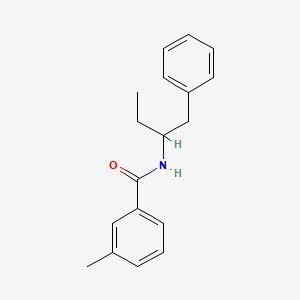
2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one, commonly known as HO-1, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. HO-1 is a benzoxazinone derivative that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HO-1 involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes. HO-1 has been shown to increase the expression of heme oxygenase-1 (HO-1), an enzyme that catalyzes the breakdown of heme into biliverdin, carbon monoxide, and iron. These breakdown products have been shown to possess anti-inflammatory and antioxidant properties, contributing to the overall protective effects of HO-1.
Biochemical and Physiological Effects:
HO-1 has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. HO-1 has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and cancer cells. Additionally, HO-1 has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
HO-1 possesses several advantages as a research tool, including its ability to induce antioxidant and anti-inflammatory responses in cells, making it a useful tool for studying oxidative stress and inflammation-related diseases. However, HO-1 has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
HO-1 has shown promising results in various research fields, and future studies could explore its potential applications in other areas, including cardiovascular disease, diabetes, and autoimmune disorders. Additionally, further studies could investigate the potential synergistic effects of HO-1 with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Furthermore, future studies could explore the development of novel HO-1 derivatives with improved solubility and bioavailability to overcome the limitations of the current compound.
Applications De Recherche Scientifique
HO-1 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. HO-1 has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, HO-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential therapeutic agent for treating neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-hydroxy-2-(4-phenylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-16-10-11-18-17(12-16)20(23)24-19(21-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZWMNXQAMROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)O)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-(4-phenylphenyl)-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187883.png)
![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate](/img/structure/B4187903.png)
![2-[(3-{[(4-bromophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4187906.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)


amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4187932.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)